1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with a dimethylamino group on the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been reported to show potent activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been associated with the progression of neurodegenerative diseases like alzheimer’s disease (ad), parkinson’s disease (pd), and amyotrophic lateral sclerosis (als) .
Result of Action
Similar compounds have been reported to exhibit antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-(dimethylamino)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Comparison with Similar Compounds
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoropropane: Similar structure but with a propane backbone instead of ethanone.
Uniqueness: 1-(3-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHBSXYQECXIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186911 | |
Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-23-0 | |
Record name | 1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33284-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(N,N-Dimethylamino)trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.